molecular formula C16H20N4S B8714753 N-Ethyl-4-(quinolin-2-yl)piperazine-1-carbothioamide CAS No. 89007-50-1

N-Ethyl-4-(quinolin-2-yl)piperazine-1-carbothioamide

Cat. No. B8714753
M. Wt: 300.4 g/mol
InChI Key: HTJGSXRKXZNEHP-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a slurry of 4.26 g. of 1-(2-quinolinyl)piperazine in 30 ml. of anhydrousether is added dropwise a solution of 1.74 g. of ethyl isothiocyanate in 30ml. of anhydrous ether. The mixture is stirred for one hour and the resulting solid is collected and recrystallized from 150 ml. of ethanol, giving 4.43 g. of the desired product as a white crystalline solid, m.p. 193°-195° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[CH2:17]([N:19]=[C:20]=[S:21])[CH3:18]>CCOCC>[CH2:17]([NH:19][C:20]([N:14]1[CH2:15][CH2:16][N:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)[CH2:12][CH2:13]1)=[S:21])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of anhydrousether is added dropwise a solution of 1.74 g
CUSTOM
Type
CUSTOM
Details
the resulting solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 150 ml
CUSTOM
Type
CUSTOM
Details
of ethanol, giving 4.43 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NC(=S)N1CCN(CC1)C1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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